C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride

CAS No.:

Cat. No.: VC13756713

Molecular Formula: C17H19Cl2N3

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19Cl2N3 |

|---|---|

| Molecular Weight | 336.3 g/mol |

| IUPAC Name | (1-cyclopropylbenzimidazol-2-yl)-phenylmethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C17H17N3.2ClH/c18-16(12-6-2-1-3-7-12)17-19-14-8-4-5-9-15(14)20(17)13-10-11-13;;/h1-9,13,16H,10-11,18H2;2*1H |

| Standard InChI Key | VRESQPFZJNTFHZ-UHFFFAOYSA-N |

| SMILES | C1CC1N2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)N.Cl.Cl |

| Canonical SMILES | C1CC1N2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)N.Cl.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

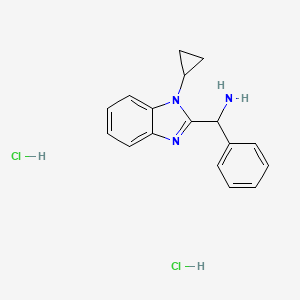

The compound features a benzimidazole ring, a bicyclic structure comprising fused benzene and imidazole rings. The 1-position of the benzimidazole is substituted with a cyclopropyl group, while the 2-position binds to a phenylmethylamine group . The dihydrochloride salt enhances solubility and stability, making it suitable for in vitro and in vivo studies .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉Cl₂N₃ |

| Molecular Weight | 336.3 g/mol |

| IUPAC Name | (1-cyclopropylbenzimidazol-2-yl)-phenylmethanamine dihydrochloride |

| CAS Number | 1303968-28-6 |

| SMILES | C1CC1N2C3=C(C=CC=C3)N=C2C(C4=CC=CC=C4)N.Cl.Cl |

The cyclopropyl group introduces steric constraints that may influence binding specificity, while the phenylmethylamine moiety contributes to hydrophobic interactions .

Synthetic Pathways and Optimization

General Synthesis Strategy

Although detailed protocols are undisclosed, benzimidazole derivatives typically form via condensation of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions . For this compound, cyclopropane-containing precursors likely react with phenylmethylamine intermediates, followed by hydrochloride salt formation .

Key Challenges

-

Cyclopropane Integration: Introducing the cyclopropyl group requires precise control to avoid ring-opening reactions.

-

Selective Functionalization: Ensuring regioselective substitution at the benzimidazole 1- and 2-positions demands optimized catalysts .

Source 4 highlights analogous methods for synthesizing tranylcypromine derivatives, where cyclopropane rings are stabilized using transition metal catalysts . Similar approaches may apply here, though further validation is needed.

| Target Class | Potential Application |

|---|---|

| Serotonin Receptors | Antidepressant/Anxiolytic Agents |

| Bacterial Topoisomerase | Antimicrobial Therapeutics |

| Cyclin-Dependent Kinases | Anticancer Drug Development |

Preclinical Insights

While direct studies are lacking, structural analogs demonstrate:

-

Antimicrobial Activity: Benzimidazoles disrupt microbial DNA synthesis via topoisomerase inhibition .

-

Antidepressant Effects: Phenylmethylamine derivatives modulate monoamine transporters, akin to tranylcypromine .

Challenges and Future Directions

Solubility and Bioavailability

The dihydrochloride form improves aqueous solubility, but oral bioavailability may remain limited due to high molecular weight . Prodrug strategies or nanoparticle formulations could address this .

Toxicity Profiling

Cyclopropyl groups are metabolically stable but may produce reactive intermediates. In silico toxicity prediction and metabolite identification are essential before in vivo trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume